7-Oxocholesteryl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-25,27H,7-16H2,1-6H3/t19-,22+,23-,24+,25+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBSWZWCNKVWLV-OLVLZXMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308561 | |
| Record name | 3β-Acetoxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809-51-8 | |
| Record name | 3β-Acetoxycholest-5-en-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=809-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxocholest-5-en-3-beta-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000809518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxocholesteryl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3β-Acetoxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxocholest-5-en-3-β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 7 Oxocholesteryl Acetate
Chemical Synthesis Approaches for 7-Oxocholesteryl Acetate (B1210297)
The primary route to 7-Oxocholesteryl acetate involves the oxidation of cholesterol or its acetate ester at the allylic C-7 position. ontosight.ai A variety of methods have been developed to achieve this transformation with varying degrees of selectivity and efficiency.
Allylic oxidation of Δ5-steroids is a valuable transformation for producing α,β-unsaturated ketone derivatives. thieme-connect.comcore.ac.uk These reactions often employ metal-based reagents and are mechanistically characterized by the initial abstraction of an allylic hydrogen atom. core.ac.ukresearchgate.net
Chromium(VI) reagents are classic and widely used oxidants for the allylic oxidation of steroids. core.ac.uk While effective, traditional methods often require harsh conditions and a large excess of the toxic chromium reagent. google.com To mitigate these issues, various modified chromium trioxide-based systems have been developed. The use of chromium trioxide in conjunction with additives like pyridine (B92270) or 3,5-dimethylpyrazole (B48361) allows the reaction to proceed at ambient temperatures, though a significant excess of the reagent may still be necessary. core.ac.ukgoogle.com The chromium trioxide-pyridine complex, for instance, has been used for allylic oxidations, showing good regioselectivity. thieme-connect.com Another approach involves combining an N-hydroxy dicarboxylic acid imide, such as N-hydroxyphthalimide, with a chromium-containing oxidant like sodium dichromate or chromium trioxide, which can be performed under ambient conditions. google.com
| Reagent/System | Key Features | Reported Yields/Observations | Source |
|---|---|---|---|
| CrO₃-Pyridine Complex | Allows for ambient temperature reaction. | Requires a large excess (~20 equiv.) of the reagent. | google.com |
| CrO₃/3,5-Dimethylpyrazole | Achieves a higher reaction rate compared to other Cr(VI) methods. | Applied successfully to cholesteryl benzoate. | core.ac.uk |
| Sodium Dichromate/N-Hydroxy Phthalimide | Reaction proceeds at room temperature in an acetone/water co-solvent system. | 48.3% yield based on 80% conversion. | google.com |
| PDC-tert-butyl hydroperoxide (TBHP) | Catalytic system using a co-oxidant. | Generally provides good yields. | researchgate.net |
Heterogeneous catalysts offer advantages in terms of simplified work-up and catalyst recovery. A notable example is the use of cobalt(II) immobilized on silica, which has been shown to be effective for the allylic oxidation of Δ5-steroids using tert-butyl hydroperoxide (TBHP) as the co-oxidant. thieme-connect.com Specifically, cobalt(II) supported on ethyl and propyl phosphonate-modified silicas has demonstrated yields of up to 90% for the oxidation of cyclic alkenes. thieme-connect.com This method presents a more environmentally benign alternative to stoichiometric chromium reagents. core.ac.uk
The oxidation of cholesteryl acetate using tert-butyl chromate (B82759) is another established method for preparing the 7-keto derivative. nih.govresearchgate.net However, this process can present purification challenges. Research has shown that the ketosterol acetate product crystallized from methanol (B129727) after oxidation with tert-butyl chromate may be contaminated with a significant amount of unoxidized cholesteryl acetate, estimated at around 25%. nih.gov This necessitates a subsequent purification step, such as preparative thin-layer chromatography (TLC) after hydrolysis of the acetate esters, to isolate the pure 7-ketocholesterol (B24107). nih.gov
Electrochemical methods provide an alternative to chemical oxidants, often operating under milder conditions. beilstein-journals.orgresearchgate.net The indirect electrochemical oxidation of cholesteryl acetate can be achieved using mediators. For instance, an electrochemical system analogous to the Gif-system has been developed for the stereoselective allylic hydroxylation of cholesteryl acetate. beilstein-journals.org In this process, dioxygen is activated by electrochemically generated iron(II) complexes. beilstein-journals.orgresearchgate.net
Using a constant potential technique in an H-shaped glass cell with platinum mesh electrodes, the oxidation of cholesteryl acetate in acetonitrile (B52724) with iron-picolinate complexes yielded a mixture of products. beilstein-journals.org The main products were the 7-hydroxylated derivatives (7α- and 7β-hydroxycholesteryl acetate) with yields between 19-38%, alongside the desired this compound in 15-19% yield. beilstein-journals.org A small amount of epoxide was also formed. beilstein-journals.org Another indirect method involves the electrochemical generation of a bromine species (BrO⁻) from NaBr, which then acts as the oxidizing agent for cholesterol, producing a mixture that includes 7-oxocholesterol. beilstein-journals.orgresearchgate.net
| Method | Mediator/System | Key Products | Reported Yield | Source |
|---|---|---|---|---|
| Indirect Oxidation (Constant Potential) | Iron-picolinate complexes / O₂ | 7-Hydroxycholesteryl acetates (7α and 7β) | 19-38% | beilstein-journals.org |
| This compound | 15-19% | beilstein-journals.org | ||
| Indirect Oxidation (Galvanostatic) | NaBr (forms BrO⁻) | 7-Oxocholesterol | Not reported | beilstein-journals.org |
Allylic Oxidation Strategies for Cholesterol and its Acetate Derivatives
Derivatization Reactions Involving this compound
This compound is a versatile starting material for the synthesis of other important steroid derivatives. Its ketone and acetate functionalities allow for a range of chemical transformations.
One significant transformation is ozonolysis. When a solution of this compound in glacial acetic acid is treated with ozone, the A and B rings of the steroid are cleaved. cdnsciencepub.com Subsequent treatment with hydrogen peroxide yields the corresponding 5-oxo-5,7-seco-6-nor-B-cholesten-7-oic acid. cdnsciencepub.com This degradation pathway provides access to B-seco steroids, which are valuable synthetic intermediates. cdnsciencepub.com
The ketone group at the C-7 position is also a key site for derivatization. For example, this compound reacts with tosylhydrazine to form 7-tosylhydrazone cholesteryl-3-acetate. google.com This derivative is a crucial intermediate in the Bamford-Stevens reaction, a method used to synthesize 7-dehydrocholesterol (B119134), the immediate biosynthetic precursor to vitamin D₃. google.com
For analytical purposes, the 3β-hydroxyl group (after hydrolysis of the acetate) can be derivatized. A one-step derivatization using N,N-dimethylglycine (DMG) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) produces the corresponding 3β-DMG ester of 7-oxocholesterol. nih.gov This derivatization is employed to enhance detection and characterization in mass spectrometry-based analyses. nih.gov
Conversion to 7-Dehydrocholesteryl Acetate via Tosylhydrazine and Bamford-Steven's Reaction
A significant application of this compound is its conversion into 7-Dehydrocholesteryl Acetate (7-DHC Acetate), a direct precursor to vitamin D3. This transformation is efficiently achieved through the Bamford-Stevens reaction. researchgate.netresearchgate.net The process involves two main steps:
Formation of the Tosylhydrazone: this compound is reacted with tosylhydrazine (p-toluenesulfonylhydrazide). researchgate.netgoogle.com This reaction converts the C-7 ketone into a 7-tosylhydrazone derivative.
Elimination Reaction: The resulting 7-tosylhydrazone cholesterol-3-acetate undergoes an elimination reaction when treated with a strong base, a hallmark of the Bamford-Stevens reaction. google.comwikipedia.org This step eliminates the tosylhydrazone group and forms a new double bond between C-7 and C-8, yielding the desired 7-dehydrocholesterol-3-acetate. researchgate.net
In protic solvents, the reaction proceeds through a carbocation intermediate, while in aprotic solvents, it involves a carbene intermediate. alfa-chemistry.com This synthetic route has been shown to be highly effective, with reported yields of the desired 7-DHC Acetate reaching up to 79%, calculated from the starting this compound. researchgate.net
Formation of Specialty Derivatives for Analytical Research
This compound and its analogs serve as starting materials for creating specialty derivatives used in analytical research and as intermediates for other high-value compounds. A notable example is the synthesis of 25-Hydroxycholesteryl Acetate-7-p-Toluenesulfonylhydrazone. google.com
This derivative is prepared from 25-hydroxy-7-ketocholesterol diacetate, a closely related compound, by reacting it with p-toluenesulfonylhydrazide. google.comgoogle.com Modern synthetic methods for this conversion include solvent-free mechanical grinding in a ball mill, which is environmentally friendly and efficient. google.comgoogle.com The molar ratio of the steroid to the tosylhydrazide is typically between 1:1 and 1:5, with reaction times ranging from a few minutes to several hours. google.com The final product is then purified by recrystallization. google.com
This specific tosylhydrazone derivative is a crucial raw material for the synthesis of 25-hydroxy-7-dehydrocholesterol, which can be irradiated with ultraviolet light to produce 25-hydroxyvitamin D3 (Calcifediol), an active metabolite of vitamin D3. google.com
Structural Modifications for Novel Steroid Analogs (e.g., 6-Aza Steroids)
The chemical reactivity of this compound makes it a valuable precursor for generating novel steroid analogs with significantly altered ring structures. One such class of compounds is the 6-aza steroids, where a nitrogen atom is incorporated into the B-ring of the steroid nucleus. cdnsciencepub.com
Stability and Artifactual Formation in Research Samples
A critical consideration in the study of oxysterols, including this compound and its parent compound 7-ketocholesterol, is their stability and the potential for artifactual formation during sample handling, storage, and analysis. ahajournals.orgphysiology.org
7-ketocholesterol is one of the major and most commonly found products of non-enzymatic cholesterol autoxidation. researchgate.netresearchgate.net This means that the presence of this compound in a biological sample may not always reflect its endogenous concentration but could be an artifact generated from the oxidation of cholesterol ex vivo. researchgate.net The low physiological concentrations of oxysterols compared to the vast excess of cholesterol make measurements highly susceptible to these artifactual changes. physiology.orgdntb.gov.ua Indeed, plasma levels of 7-oxygenated steroids reported in scientific literature have decreased over the decades as analytical methodologies have improved to minimize this artifactual formation. researchgate.net
Studies on the stability of 7-ketocholesterol have shown that it is susceptible to degradation under various conditions. It is more labile to heat than to high alkalinity during saponification procedures, a common step in sterol analysis. nih.gov For instance, heating at 45°C causes more degradation than treatment with a strong base at room temperature. nih.gov The primary degradation product of 7-ketocholesterol under these conditions is cholest-3,5-dien-7-one. nih.gov Furthermore, the stability of 7-ketocholesterol solutions can be affected by storage temperature and duration, highlighting the need for careful handling and the use of appropriate controls to ensure the accuracy of research findings. longdom.org
Cellular and Molecular Mechanisms of 7 Oxocholesteryl Acetate and Associated Oxysterols
Effects on Cellular Homeostasis and Stress Responses
The introduction of 7-ketocholesterol (B24107) (7KCh), the active form of 7-Oxocholesteryl acetate (B1210297), into a cellular environment disrupts homeostasis and triggers significant stress responses. These disruptions are central to its cytotoxic effects and are initiated through multiple interconnected pathways.
Modulation of Endoplasmic Reticulum Stress Pathways
7-ketocholesterol is a potent inducer of Endoplasmic Reticulum (ER) stress. The ER is a critical organelle for protein folding and lipid synthesis, and its perturbation initiates a signaling cascade known as the Unfolded Protein Response (UPR). In human aortic smooth muscle cells, 7KCh has been shown to trigger the UPR, hallmarked by the induction of the GRP78/Bip chaperone and the cell death effector CHOP. This response is mediated through the activation of the IRE-1 signaling pathway. Similarly, in MC3T3-E1 osteoblastic cells, 7KCh enhances the mRNA expression of both GRP78 and CHOP, confirming its role as an ER stressor. This activation of the UPR is an early event in the cascade of cellular damage induced by the oxysterol.
Induction of Oxidative Stress and Reactive Oxygen Species Production
A primary mechanism of 7KCh-induced cytotoxicity is the generation of oxidative stress. This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. In human aortic smooth muscle cells, 7KCh causes a robust upregulation of Nox-4, an ROS-generating NAD(P)H oxidase homologue located in the ER, which is a major source of the induced oxidative stress. The overproduction of ROS leads to subsequent damage to cellular macromolecules, including lipid peroxidation and protein carbonylation. Studies on MC3T3-E1 cells confirm that 7KCh increases ROS production, and this effect is a critical upstream event, as the use of an ROS inhibitor, N-acetylcysteine (NAC), abolishes the subsequent apoptotic effects. This demonstrates that ROS generation is a key initiating event in 7KCh-mediated cellular damage.
Mechanisms of Regulated Cell Death (e.g., Oxiapoptophagy, Apoptosis, Autophagy)
Exposure to cytotoxic concentrations of 7-ketocholesterol and other related oxysterols induces a specific form of regulated cell death known as oxiapoptophagy. nih.gov This process is a hybrid cell death modality characterized by the simultaneous manifestation of oxidative stress, apoptosis, and autophagy. nih.gov
Apoptosis: 7KCh activates the mitochondrial pathway of apoptosis. This involves the loss of mitochondrial membrane potential, activation of caspase-3, and degradation of PARP (Poly (ADP-ribose) polymerase). nih.gov In MC3T3-E1 cells, the upregulation of the caspase-3/7 pathway is a confirmed consequence of 7KCh treatment. nih.govresearchgate.net
Autophagy: The autophagic component of oxiapoptophagy is characterized by the formation of autophagic vacuoles and an increased ratio of the microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I, indicating the formation of autophagosomes. nih.gov
Oxiapoptophagy: This term encapsulates the interplay between these events, where ROS overproduction acts as a trigger for both apoptotic and autophagic cellular signaling cascades, ultimately leading to cell demise. nih.gov
Table 1: Key Molecular Events in 7-Ketocholesterol-Induced Cellular Stress and Death
Pathway Key Molecular Marker / Event Description Reference Endoplasmic Reticulum Stress ↑ GRP78/Bip Increased expression of a key ER chaperone, indicating an unfolded protein response. [3, 5] Endoplasmic Reticulum Stress ↑ CHOP Upregulation of a pro-apoptotic transcription factor activated during prolonged ER stress. [3, 5] Endoplasmic Reticulum Stress Activation of IRE-1 Activation of a primary UPR sensor and signaling pathway. researchgate.net Oxidative Stress ↑ ROS Production Increased levels of Reactive Oxygen Species. [3, 5] Oxidative Stress ↑ Nox-4 Expression Upregulation of NAD(P)H oxidase 4, a key source of ROS. researchgate.net Apoptosis ↑ Caspase-3/7 Activation Activation of executioner caspases that drive the final stages of apoptosis. [1, 5] Autophagy ↑ LC3-II / LC3-I Ratio Indicates the formation of autophagosomes, a hallmark of autophagy. nih.gov
Impact on Cellular Lipid Metabolism and Transport
7-ketocholesterol profoundly alters the landscape of cellular lipid metabolism, affecting both the synthesis of new lipids and the management of existing cholesterol pools.
Reprogramming of Mevalonic Acid Pathway Metabolites
The mevalonate (B85504) (MVA) pathway is the metabolic route responsible for producing cholesterol and other non-sterol isoprenoids essential for cellular function. researchgate.netnih.gov Oxysterols, including 7KCh, function as key signaling molecules in a negative feedback loop that downregulates this pathway. nih.govmdpi.com Treatment of cardiac cells with 7KCh leads to a significant decline in MVA pathway-derived metabolites, such as farnesyl-pyrophosphate and geranylgeranyl-pyrophosphate. mdpi.com
This reprogramming occurs via two primary mechanisms:
Suppression of SREBP Activation: Oxysterols inhibit the proteolytic processing of Sterol Regulatory Element-Binding Proteins (SREBPs), which are the master transcription factors that activate the genes for cholesterol synthesis. researchgate.netnih.gov
Degradation of HMG-CoA Reductase: Oxysterols accelerate the degradation of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway. researchgate.netresearchgate.net
By inhibiting the MVA pathway, 7KCh effectively shuts down the cell's endogenous cholesterol production machinery. mdpi.com
Table 2: Key Enzymes and Intermediates of the Mevalonate Pathway
Step Substrate Enzyme Product 1 Acetyl-CoA Acetoacetyl-CoA thiolase Acetoacetyl-CoA 2 Acetoacetyl-CoA + Acetyl-CoA HMG-CoA synthase HMG-CoA 3 HMG-CoA HMG-CoA reductase (Rate-Limiting Step) Mevalonate 4 Mevalonate Mevalonate kinase Mevalonate-5-phosphate 5 Mevalonate-5-phosphate Phosphomevalonate kinase Mevalonate-5-pyrophosphate 6 Mevalonate-5-pyrophosphate Mevalonate pyrophosphate decarboxylase Isopentenyl pyrophosphate (IPP) 7 Isopentenyl pyrophosphate (IPP) Isopentenyl pyrophosphate isomerase Dimethylallyl pyrophosphate (DMAPP) 8+ IPP + DMAPP Various synthases (e.g., FPPS, SQS) Farnesyl-PP, Squalene, Cholesterol
Alterations in Cholesterol Esterification and Accumulation (e.g., via Sterol O-Acyltransferase)
To prevent the toxic accumulation of free cholesterol in membranes, cells convert it into inert cholesteryl esters, which are then stored in lipid droplets. This process is catalyzed by the enzyme Sterol O-Acyltransferase (SOAT), also known as Acyl-CoA:cholesterol acyltransferase (ACAT). aston.ac.uknih.gov
The interaction of 7KCh with this pathway is complex. Research shows that 7KCh is a very poor substrate for the SOAT1 enzyme and, unlike cholesterol, cannot act as an allosteric activator for it. nih.govresearchgate.net However, studies in cardiac cells have demonstrated that treatment with 7KCh leads to a significant enhancement in the production of cholesteryl esters. mdpi.com This is accompanied by differential expression of genes involved in cholesterol esterification, including those encoding for SOAT. mdpi.com
Influence on Phospholipid and Lysophospholipid Levels
Metabolomic studies on cardiac cells have demonstrated that exposure to 7-oxocholesterol, the active component of 7-Oxocholesteryl acetate, leads to a significant reprogramming of lipid metabolism. This includes a notable decrease in the levels of phospholipids (B1166683), such as phosphatidylcholines, and a considerable increase in lysophospholipids, including lysophosphatidylcholines (lysoPCs) and lysophosphatidylethanolamines (lysoPEs) mdpi.comnih.gov. The accumulation of lysophospholipids like lysophosphatidylcholine (B164491) (LPC), a major component of oxidized low-density lipoprotein (oxLDL), is known to induce cytotoxic injuries in endothelial cells, contributing to cellular dysfunction through mechanisms that include a sustained increase in intracellular calcium and the production of reactive oxygen species (ROS) nih.govtandfonline.com.
The shift in the phospholipid-to-lysophospholipid ratio is linked to changes in gene expression. Transcriptomic analysis suggests that 7-oxocholesterol may induce these changes through the altered transcription of genes encoding enzymes like phospholipase A2, which is responsible for hydrolyzing phospholipids into lysophospholipids mdpi.com. Furthermore, the increased polarity of 7-oxocholesterol compared to cholesterol affects its interaction with key membrane phospholipids like phosphatidylethanolamine (B1630911) and phosphatidylserine, which are major components of the inner leaflet of the plasma membrane nih.gov. This altered interaction can change the biophysical properties of the membrane nih.gov.
Modulation of Lipid Raft Dynamics
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, which function as platforms for signal transduction nih.govbioscientifica.com. As a cholesterol derivative, this compound directly influences the structure and function of these domains. The introduction of the 7-keto group makes the molecule more polar than cholesterol, altering its orientation and behavior within the lipid bilayer nih.govacs.org.
Research on model membranes shows that 7-oxocholesterol is less effective than cholesterol at inducing the formation of highly ordered, tightly packed lipid domains characteristic of rafts acs.org. Its presence can dramatically reduce the formation of detergent-resistant membranes (DRMs), which are experimentally used as a proxy for lipid rafts acs.org. By altering the sterol composition of the membrane, this compound can disrupt the specific protein-protein and protein-lipid interactions that occur within rafts, thereby modulating the signaling pathways that are dependent on raft integrity nih.govrsc.org. This disruption can affect a variety of cellular processes, including signal transduction from receptors that are localized within these microdomains nih.gov.
Regulation of Gene Expression and Signaling Pathways
This compound exerts profound control over cellular function by modulating gene expression and activating specific signaling cascades, particularly those related to inflammation and immunity.
Transcriptomic Analysis of Affected Genes in Response to this compound
Genome-wide transcriptomic analyses have provided a broad overview of the genetic reprogramming induced by 7-oxocholesterol. In various cell types, including macrophages and cardiac cells, exposure to this oxysterol leads to significant changes in the expression of hundreds of genes mdpi.com.
Key findings from these analyses show a consistent upregulation of genes associated with inflammation, the unfolded protein response (UPR), and endoplasmic reticulum (ER) stress rsc.org. Concurrently, there is a significant downregulation of genes involved in cholesterol biosynthesis mdpi.com. This includes key genes regulated by the Sterol Regulatory Element-Binding Protein (SREBP), indicating a feedback mechanism where the presence of the oxysterol signals to reduce de novo cholesterol production mdpi.com.
Table 1: Key Gene Expression Changes in Response to 7-Oxocholesterol This table summarizes differentially expressed genes identified through transcriptomic analysis of cells treated with 7-oxocholesterol.
| Pathway | Gene Regulation | Examples of Affected Genes | Associated Function |
|---|---|---|---|
| Inflammation | Upregulated | IL-6, IL-8, VEGF, CCL-2, CCL-3, TNF-α | Cytokine production, chemokine signaling, inflammatory response |
| ER Stress / UPR | Upregulated | HSPA5 (GRP78), ERN1 (IRE1), ATF3, CHOP | Protein folding, cellular stress response |
| Lipid Transport | Upregulated | ABCA1, ABCG1 | Cholesterol efflux |
| Cholesterol Biosynthesis | Downregulated | HMGCR, MVD, SQLE, LSS | Reduction of de novo cholesterol synthesis, SREBP pathway targets |
Activation of Pro-Inflammatory Signaling Cascades (e.g., TLR4, Cytokines like TNF-α, IL-6)
A primary mechanism through which this compound promotes inflammation is by activating specific cell surface and intracellular signaling pathways. Research has identified Toll-like receptor 4 (TLR4) as a key receptor through which 7-oxocholesterol mediates its pro-inflammatory effects nih.govtandfonline.comnih.gov.
Activation of TLR4 initiates a downstream signaling cascade that heavily involves the transcription factor NF-κB. This leads to the marked induction and secretion of a suite of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8) acs.org. Studies in vascular smooth muscle cells have shown that 7-oxocholesterol upregulates IL-6 through a mechanism distinct from TNF-α, involving increased mRNA stability rather than direct promoter activation. This sustained cytokine production contributes to a chronic inflammatory state in tissues exposed to the oxysterol.
Effects on Macrophage Polarization and Activation States
Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). This compound has been shown to significantly influence this polarization, generally pushing macrophages toward a more pro-inflammatory state mdpi.com.
In studies using already polarized human M1 and M2 macrophages, 7-oxocholesterol potentiated pro-inflammatory signaling in both subsets mdpi.com. It alters the expression of key surface markers; for instance, it can increase HLA-DR expression in M1 macrophages and CD14 on M2 macrophages, while reducing CD16 on M1 cells mdpi.com. Functionally, it stimulates both M1 and M2 macrophages to secrete key pro-atherogenic mediators involved in inflammation and tissue invasion, such as matrix metalloproteinase-9 (MMP-9) mdpi.com. This ability to skew the macrophage balance toward a pro-inflammatory profile represents a significant mechanism by which this oxysterol can contribute to the progression of inflammatory diseases mdpi.com.
Table 2: Effects of 7-Oxocholesterol on Human Macrophage Phenotypes This table details the observed changes in polarized M1 and M2 macrophages upon challenge with 7-oxocholesterol.
| Macrophage Subset | Effect on Surface Markers | Effect on Secretome / Function | Overall Phenotypic Shift |
|---|
| M1 (Pro-inflammatory) | ▲ HLA-DR ▼ CD16 | ▲ Pro-inflammatory mediators ▲ MMP-2 | Potentiation of pro-inflammatory state | | M2 (Anti-inflammatory) | ▲ CD14 | ▲ Pro-inflammatory mediators ▲ MMP-9 ▼ Endocytotic capability | Shift towards a pro-inflammatory, pro-invasive profile |
Influence on T Cell Function and Signaling (e.g., TCR Activation, SREBP2)
The function of T cells is intrinsically linked to cellular lipid metabolism and the biophysical state of the plasma membrane. T cell activation via the T cell receptor (TCR) is a critical event in the adaptive immune response and is known to occur in cholesterol-rich lipid raft domains. By altering membrane cholesterol content and raft dynamics, this compound can be inferred to modulate TCR signaling. The introduction of cholesterol analogs has been shown to disrupt TCR multimerization and inhibit the initial steps of T cell activation.
Impact on Specific Intracellular Pathways (e.g., ATF4, PERK)
7-Ketocholesterol (7-KC), the active metabolite of this compound, is a potent inducer of endoplasmic reticulum (ER) stress. nih.govznaturforsch.com This condition arises from an accumulation of unfolded or misfolded proteins in the ER lumen, triggering a sophisticated signaling network known as the Unfolded Protein Response (UPR). znaturforsch.comnih.gov The UPR aims to restore cellular homeostasis but can initiate apoptosis if the stress is prolonged or severe. nih.gov
A central component of the UPR is the PERK pathway. znaturforsch.com Upon sensing ER stress, the ER-transmembrane kinase PERK (Protein kinase R-like endoplasmic reticulum kinase) becomes activated. nih.gov Activated PERK phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the protein load on the ER. nih.gov
Paradoxically, the phosphorylation of eIF2α selectively enhances the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). nih.gov ATF4 is a key transcription factor that orchestrates the expression of genes involved in amino acid metabolism, antioxidant responses, and cellular recovery. nih.govrutgers.edu Studies have demonstrated that 7-KC treatment of human colon cancer HT-29 cells leads to an increased expression of PERK and subsequent phosphorylation of eIF2α, indicating a direct engagement of this pathway. znaturforsch.com
In human aortic smooth muscle cells, 7-KC has been shown to trigger ER stress, activating the UPR and inducing the expression of the cell death effector CHOP, a downstream target of ATF4. nih.gov This highlights the dual role of the PERK/ATF4 axis: initially as a pro-survival response, but shifting towards a pro-apoptotic signal under sustained 7-KC-induced stress. nih.govnih.gov
Cellular Functional Modulation
7-Ketocholesterol is widely recognized for its cytotoxic and pro-apoptotic properties across various cell types. nih.govnih.gov Its impact on cell viability is generally dose-dependent. For instance, in MC3T3-E1 pre-osteoblastic cells, 7-KC significantly reduces cell viability in a concentration-dependent manner, with cytotoxic effects observed at concentrations as low as 5 μM. nih.govmdpi.com At higher concentrations (20 μM and 40 μM), it markedly induces apoptosis. mdpi.com
The mechanisms underlying this cytotoxicity are multifaceted, involving the induction of oxidative stress, inflammation, and programmed cell death. researchgate.net 7-KC can enhance the production of reactive oxygen species (ROS), leading to oxidative damage and activation of apoptotic cascades. nih.govnih.gov In studies on lens epithelial cells, treatment with 7-KC resulted in a decline in the amount of the proliferation marker Proliferating Cell Nuclear Antigen (PCNA), indicating an anti-proliferative effect. uc.ptuc.pt
| Cell Type | Observed Effect | Key Findings | Source |
|---|---|---|---|
| MC3T3-E1 (Pre-osteoblastic cells) | Decreased Viability | Cytotoxicity observed at concentrations of 5 μM and higher. | nih.govmdpi.com |
| Lens Epithelial Cells | Inhibited Proliferation | Decline in the proliferation marker PCNA. | uc.ptuc.pt |
| Various Cancer Cell Lines | Cytostatic and Cytotoxic | Induces cell death and can lead to an accumulation of polyploid cells. | nih.gov |
Beyond its cytotoxic effects, 7-KC has been shown to be a potent modulator of cellular differentiation, directing the fate of various progenitor cells. uc.ptnih.gov
In primary cultures of lens epithelial cells, 7-KC inhibits proliferation and actively stimulates their differentiation into fiber cells. uc.ptuc.pt This process is marked by an increase in the differentiation marker p57KIP2 and the expression of fiber-specific proteins such as MIP26, CP49, and γ-crystallin. uc.ptuc.pt Morphologically, this differentiation is evidenced by a significant, seven-fold increase in the formation of lentoid bodies, which are multicellular clusters characteristic of differentiated lens cells. uc.pt
Furthermore, 7-KC influences the differentiation of mesenchymal stem cells. In human adipose tissue-derived mesenchymal stem cells (ATMSCs), 7-KC promotes osteogenic (bone-forming) differentiation. nih.gov This is supported by the increased expression of early osteogenic genes like ALPL and RUNX2. nih.gov The mechanism involves the activation of the Wnt/β-catenin signaling pathway. nih.gov Concurrently, 7-KC inhibits the differentiation of these stem cells down the adipogenic (fat-forming) lineage. nih.govnih.gov In contrast, other studies have shown that in pre-osteoblastic cells, 7-KC can inhibit osteogenic differentiation by down-regulating the expression of proteins like OPN and RUNX2. nih.govresearchgate.net
7-KC also plays a role in immune cell differentiation, where it has been shown to induce the differentiation of THP-1 monocytes into macrophages. researchgate.netnih.gov This effect is characterized by increased cell adherence and the expression of macrophage-specific surface antigens like CD11b and CD36. nih.gov
| Cell Type | Differentiation Outcome | Key Molecular Markers / Pathways | Source |
|---|---|---|---|
| Lens Epithelial Cells | Promotes differentiation into fiber cells | Increased p57KIP2, MIP26, CP49, γ-crystallin | uc.ptuc.pt |
| Human Adipose-Derived Mesenchymal Stem Cells | Favors osteogenic differentiation; Inhibits adipogenic differentiation | Increased ALPL, RUNX2; Activation of Wnt/β-catenin pathway | nih.gov |
| THP-1 Monocytes | Promotes differentiation into macrophages | Increased expression of CD11b and CD36 | nih.gov |
| MC3T3-E1 Pre-osteoblasts | Inhibits osteogenic differentiation | Decreased expression of OPN and RUNX2 | nih.govresearchgate.net |
Analytical Methodologies and Characterization in 7 Oxocholesteryl Acetate Research
Chromatographic Techniques for Separation and Detection
Chromatography is fundamental to oxysterol analysis, providing the necessary separation of structurally similar compounds before detection and quantification. The choice of technique depends on the analyte's volatility and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. pherobase.com For sterols like 7-Oxocholesteryl acetate (B1210297), which have low volatility, chemical derivatization is a necessary prerequisite to increase their volatility and thermal stability for GC analysis. oup.comresearchgate.net The most common derivatization method is trimethylsilylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. researchgate.net
The separation is typically performed on capillary columns with low-polarity stationary phases. nih.gov Following separation, the eluting compounds are ionized, commonly by electron ionization (EI), and the resulting mass spectra provide characteristic fragmentation patterns that are useful for structural identification. researchgate.netnih.gov GC-MS benefits from excellent peak resolution but often requires longer run times compared to liquid chromatography methods. oup.com
Sample Preparation: Involves hydrolysis of the acetate group, extraction, and derivatization to form TMS ethers.
Separation: Achieved on capillary columns (e.g., Agilent HP-5MS-UI) with a programmed temperature gradient to separate different sterol derivatives. mdpi.com
Detection: Mass spectrometry provides structural information based on specific fragmentation patterns, allowing for unambiguous identification. researchgate.net
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection
High-Performance Liquid Chromatography (HPLC) is a dominant technique for oxysterol analysis as it can separate non-volatile and thermally labile compounds without the need for derivatization. nih.govplos.org It is often coupled with Ultraviolet (UV) or mass spectrometry detectors.
When using UV detection, the choice of wavelength is crucial. While cholesterol and many oxysterols lack strong chromophores, they exhibit absorbance at low UV wavelengths, typically around 205 nm. plos.orguw.edu.pl However, compounds with a ketone group conjugated with a double bond, such as 7-Oxocholesterol (the deacetylated form of 7-Oxocholesteryl acetate), show a distinct UV absorbance maximum at higher wavelengths (e.g., 237-240 nm), which enhances detection selectivity and sensitivity. researchgate.netunav.edu Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of mixtures of solvents like acetonitrile (B52724), isopropanol, and water. plos.orguw.edu.pl
Coupling HPLC with mass spectrometry (LC-MS) combines the powerful separation of HPLC with the sensitive and specific detection of MS, largely overcoming the limitations of UV detection. biorxiv.org
Table 1: HPLC-UV Parameters for Sterol Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Nova Pak C18, 4 µm) | uw.edu.pl |
| Mobile Phase | Isocratic elution with mixtures like propan-2-ol and acetonitrile | uw.edu.pl |
| Detection Wavelength | 205 nm for general sterols; ~237 nm for 7-ketone derivatives | plos.orgresearchgate.net |
| Flow Rate | Typically 1.0 - 1.5 mL/min | uw.edu.pl |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Oxysterol Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of oxysterols, including this compound, in complex biological samples. lipidanalytical.comnih.gov This method offers high sensitivity, specificity, and the capability for high-throughput analysis. mdpi.comresearchgate.net The technique allows for the simultaneous quantification of multiple oxysterols in a single run, which is essential for comprehensive oxysterol profiling. nih.gov
The process involves separation via HPLC, followed by ionization, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). researchgate.net The tandem mass spectrometer then allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. mdpi.com This two-stage mass filtering significantly reduces chemical noise and enhances selectivity, allowing for accurate quantification even at very low concentrations (pg/mL range). oup.comresearchgate.net
Recent advancements have focused on developing rapid LC-MS/MS methods that minimize sample preparation steps to prevent the artificial formation of oxysterols through auto-oxidation. researchgate.netnih.gov These methods can quantify a panel of oxysterols in small sample volumes, such as 25-80 µL of plasma, within a short run time of a few minutes. researchgate.netnih.gov
Mass Spectrometry Applications for Structural Elucidation and Quantification
Mass spectrometry is indispensable not only for detecting compounds separated by chromatography but also for determining their chemical structures and measuring their concentrations with high precision.
Multistage Fragmentation (MSn) for Complex Sterol Identification
For the unambiguous identification of novel or unexpected oxysterols in complex mixtures like brain tissue, multistage fragmentation (MSn or MS³) mass spectrometry is employed. nih.gov This technique, often performed using ion trap or Orbitrap mass analyzers, provides detailed structural information by carrying out sequential fragmentation steps. researchgate.net
In an MSn experiment, a precursor ion is selected (MS¹), fragmented to produce product ions (MS²), and then one of these specific product ions is selected and fragmented again (MS³). This process helps to pinpoint the locations of hydroxyl or keto groups on the sterol skeleton and side chain. nih.gov To enhance ionization efficiency for MS analysis, oxysterols are often derivatized with reagents that introduce a permanently charged group, such as Girard P hydrazones, which can improve sensitivity by over 1000-fold. researchgate.netacs.org This methodology has been successfully used to identify previously uncharacterized dihydroxycholesterols in rat brain. nih.gov
Isotope Dilution Mass Spectrometry for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the highest accuracy and precision in quantification. rsc.orgresearchgate.net The principle involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled 7-oxocholesterol) to the sample as an internal standard at the earliest stage of sample preparation. nih.gov
The isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, purification, derivatization, and ionization, correcting for any sample loss or matrix effects during the analytical process. nih.govnih.gov Quantification is based on measuring the ratio of the signal from the naturally occurring analyte to that of the isotope-labeled internal standard. nih.gov This approach minimizes variations and allows for highly reliable and reproducible measurements, with coefficients of variation often below 10%. nih.govnih.gov IDMS is considered a primary ratio method of measurement and is crucial for validating reference materials and establishing accurate concentration data in clinical and research settings. rsc.orgresearchgate.net
Table 2: Key Mass Spectrometry Techniques in this compound Research
| Technique | Primary Application | Key Feature | Reference |
|---|---|---|---|
| GC-MS | Identification and Quantification | Requires derivatization; provides characteristic fragmentation patterns. | researchgate.net |
| LC-MS/MS (MRM) | High-throughput Quantification | High sensitivity and specificity for complex matrices. | lipidanalytical.commdpi.com |
| LC-MSn | Structural Elucidation | Sequential fragmentation for detailed structural analysis of unknown sterols. | nih.govresearchgate.net |
| IDMS | Precise Quantification | Uses stable isotope-labeled internal standards for highest accuracy. | nih.govnih.gov |
Charge-Tagging Methodologies for Enhanced Detection
The analysis of oxysterols like 7-oxocholesterol by mass spectrometry (MS) is often hindered by their poor ionization efficiency. Charge-tagging is a chemical derivatization strategy designed to overcome this limitation by introducing a permanently charged functional group onto the target molecule. This modification significantly enhances the ionization efficiency, typically for electrospray ionization (ESI), leading to a dramatic increase in detection sensitivity.
One of the most widely used charge-tagging reagents for oxysterols containing a ketone group, such as 7-oxocholesterol, is Girard's Reagent P (GP). This cationic hydrazine (B178648) reagent reacts specifically with the carbonyl group at the C-7 position of 7-oxocholesterol, introducing a quaternary ammonium (B1175870) group with a permanent positive charge. This strategy, often part of a broader methodology known as Enzyme-Assisted Derivatization for Sterol Analysis (EADSA), offers several key advantages:
Improved Ionization: The permanent charge increases the molecule's response in ESI-MS by several orders of magnitude.
Enhanced Fragmentation: The charge tag directs the fragmentation of the molecule during tandem mass spectrometry (MS/MS), producing structurally informative ions that aid in confident identification and differentiation from isomers.
Improved Chromatography: The increased polarity of the derivatized molecule can improve its behavior in reversed-phase liquid chromatography (LC).
Alternative charge-tagging methods have also been developed, such as thiyl radical-based derivatization using thioglycolic acid (TGA), which introduces a carboxylic acid group to enable sensitive analysis by ESI-MS. These methodologies are crucial for detecting the low physiological concentrations of oxysterols and distinguishing between closely related isomers.
Sample Preparation and Derivatization Strategies
Effective sample preparation is a critical prerequisite for the reliable analysis of this compound. This involves isolating the compound from complex biological samples and chemically modifying it to be more amenable to analytical techniques.
In biological systems, oxysterols are often found in both free and esterified forms. This compound is an ester of 7-oxocholesterol. To analyze the total amount of 7-oxocholesterol or to study the core molecule, the acetate group must first be removed. This is achieved through a hydrolysis reaction, which can be performed efficiently and under mild conditions using enzymes.
Cholesterol esterase is an enzyme that catalyzes the hydrolysis of cholesteryl esters into cholesterol and a free fatty acid. This enzyme can also be used to cleave the acetate group from this compound, releasing the free oxysterol, 7-oxocholesterol. This enzymatic deacetylation step is crucial as it allows for the subsequent analysis of the total 7-oxocholesterol pool and prepares the molecule for derivatization techniques that target its hydroxyl or keto groups.
Following extraction and hydrolysis, chemical derivatization is often employed to enhance the analytical properties of 7-oxocholesterol for both liquid and gas chromatography.
Girard P Hydrazine: As discussed in the context of charge-tagging, Girard P hydrazine is a highly effective derivatizing agent for 7-oxocholesterol in LC-MS applications. By reacting with the C-7 keto group, it adds a permanent positive charge, which vastly improves ionization efficiency and chromatographic peak shape. Isotope-labeled versions of the reagent, such as Girard P-d5, can be used as internal standards to enable precise quantification.
Trimethylsilyl (TMS) Ethers: For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization to increase the volatility and thermal stability of the analyte is necessary. Silylation is a common technique where the hydroxyl group at the C-3 position of 7-oxocholesterol is converted into a trimethylsilyl (TMS) ether. This is typically achieved using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). The resulting TMS derivative is more volatile and less polar, making it suitable for GC separation. The mass spectra of these derivatives are well-characterized and provide clear fragmentation patterns that facilitate structural identification.
| Derivatization Method | Target Functional Group on 7-Oxocholesterol | Primary Analytical Technique | Key Advantage |
|---|---|---|---|
| Girard P Hydrazine | C-7 Keto Group | LC-MS/MS | Introduces a permanent charge, enhancing ionization efficiency and directing fragmentation. |
| Silylation (e.g., MSTFA) | C-3 Hydroxyl Group | GC-MS | Increases volatility and thermal stability for gas-phase analysis. |
Advanced "Omics" Approaches in Research
To understand the functional role of this compound and other oxysterols, researchers are increasingly turning to "omics" technologies. These approaches provide a global view of the molecular changes occurring within a biological system in response to these compounds.
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of oxysterol research, metabolomics enables the simultaneous measurement and comparison of multiple oxysterols, including 7-oxocholesterol, within a single sample.
Using powerful analytical platforms, predominantly LC-MS, researchers can generate comprehensive profiles of the oxysterol metabolome. This approach is invaluable for:
Discovering Biomarkers: Identifying specific oxysterols or patterns of oxysterols associated with diseases such as atherosclerosis, neurodegenerative disorders, and cancer.
Understanding Metabolic Pathways: Mapping the complex network of cholesterol metabolism and how it is perturbed in various conditions.
Assessing Systemic Changes: Gaining a holistic view of how the body's metabolism responds to physiological or pathological stimuli related to oxysterols.
Transcriptomics investigates the complete set of RNA transcripts (the transcriptome) in a cell or a population of cells. By measuring how the levels of every transcript change in response to a stimulus, researchers can infer which genes and cellular pathways are activated or suppressed.
When cells are exposed to oxysterols like 7-oxocholesterol, it can lead to significant changes in gene expression. Transcriptome analysis, often performed using techniques like RNA sequencing (RNA-seq), can reveal the molecular mechanisms underlying the biological effects of these compounds. For instance, studies have shown that the accumulation of cholesterol metabolites can alter the expression of genes involved in critical cardiac functions, including the insulin (B600854) response, calcium signaling, and cholesterol transport. By integrating transcriptomic data with metabolomic profiles, scientists can connect the presence of specific oxysterols to the regulation of gene networks, providing deep insights into the molecular basis of their physiological and pathological roles.
| "Omics" Approach | Molecules Analyzed | Primary Goal in Oxysterol Research | Key Research Findings |
|---|---|---|---|
| Metabolomics | Small molecules (metabolites), including various oxysterols. | To profile and quantify mixtures of oxysterols for biomarker discovery and pathway analysis. | Identified distinct oxysterol profiles associated with neurodegenerative diseases and cardiovascular conditions. |
| Transcriptomics | RNA transcripts. | To identify changes in gene expression and molecular pathways in response to oxysterols. | Revealed that lipid accumulation alters gene networks related to insulin signaling, immune response, and cholesterol homeostasis. |
Advanced Research Applications and Strategic Directions for 7 Oxocholesteryl Acetate Studies
Development and Utilization of Experimental Models
The investigation of 7-Oxocholesteryl acetate (B1210297), a significant oxysterol, relies heavily on robust experimental models that can recapitulate its physiological and pathological effects. The scientific community employs a range of models from in vitro cellular systems to complex in vivo animal models and is moving towards more sophisticated bio-engineered platforms. These models are crucial for dissecting the molecular mechanisms underlying the cellular responses to this compound.
In Vitro Cellular Models (e.g., Macrophages, Retinal Pigmented Epithelium Cells, Cardiomyocytes, Neural Cell Lines)
In vitro cellular models are fundamental in elucidating the direct cellular and molecular impacts of 7-Oxocholesteryl acetate. The acetate form is often used in experimental settings to enhance cell permeability, with the intracellular de-acetylation yielding 7-Oxocholesterol, also known as 7-ketocholesterol (B24107) (7KC).
Macrophages: These immune cells are central to the development of atherosclerosis. Studies using macrophage cell lines like J774 and primary mouse peritoneal macrophages have been instrumental in modeling the formation of foam cells, a hallmark of atherosclerotic plaques nih.gov. When these cells accumulate free cholesterol due to inhibited esterification, they exhibit metabolic changes that mirror pathological events in developing plaques nih.gov. Research in this area explores how oxysterols like 7-Oxocholesterol contribute to cellular stress and inflammatory responses within macrophages.
Retinal Pigmented Epithelium (RPE) Cells: The accumulation of oxidized lipids, including 7-ketocholesterol, in the sub-RPE space is implicated in the pathogenesis of age-related macular degeneration (AMD) nih.govbohrium.com. In vitro studies with primary RPE cells have shown that 7KC can induce cellular senescence and a senescence-associated secretory phenotype (SASP) arvojournals.orgnih.gov. This is characterized by increased expression of senescence markers like p16 and p21, and the secretion of inflammatory cytokines and growth factors such as IL-1β and VEGF arvojournals.org. Furthermore, non-lethal doses of 7KC have been demonstrated to significantly alter RPE bioenergetics, leading to an increase in ATP production primarily through glycolysis nih.govbohrium.com. These cellular changes are reflective of the pathology observed in clinical AMD nih.gov.
| Cell Type | Experimental Model | Key Findings with 7-Ketocholesterol (7KC) | Reference |
| Macrophages | J774, Mouse Peritoneal Macrophages | Model for foam cell death and cellular responses to free cholesterol accumulation. | nih.gov |
| Retinal Pigmented Epithelium (RPE) | Primary RPE Cells | Induction of cellular senescence, senescence-associated secretory phenotype (SASP), and altered bioenergetics. | nih.govbohrium.comarvojournals.orgnih.gov |
| Neural Cell Lines | Neuro2a | Used to study morphological changes and gene expression alterations in response to 7-dehydrocholesterol-derived oxysterols. | nih.govnih.gov |
Cardiomyocytes: While specific studies focusing solely on this compound in cardiomyocytes are less prevalent in the provided search results, the broader implications of oxysterols in cardiovascular diseases suggest that cardiomyocyte cell lines would be valuable models. They could be used to investigate the direct effects of this compound on cardiac muscle cell viability, contractility, and inflammatory signaling, which are pertinent to conditions like atherosclerosis-related cardiac damage.
Neural Cell Lines: Neural cell lines, such as the Neuro2a cell line, are employed to investigate the neurotoxic effects of oxysterols nih.govnih.gov. These models are particularly relevant for understanding the neurological aspects of disorders like Smith-Lemli-Opitz syndrome (SLOS), where there is an accumulation of 7-dehydrocholesterol (B119134) and its oxidized derivatives nih.govnih.gov. Studies with these cell lines have demonstrated that 7-DHC-derived oxysterols can induce morphological changes and alter gene expression, providing insights into the potential neurotoxic mechanisms of related compounds like this compound nih.govnih.gov.
In Vivo Animal Models for Mechanistic Investigation (e.g., SLOS Mouse Models, Rodent Studies)
In vivo animal models are indispensable for understanding the systemic effects of this compound and its precursors in a complex biological environment.
SLOS Mouse Models: Smith-Lemli-Opitz syndrome is a metabolic disorder caused by a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7), leading to an accumulation of 7-dehydrocholesterol (7-DHC) nih.gov. Mouse models of SLOS, such as the Dhcr7-knockout mouse, are crucial for studying the in vivo consequences of elevated 7-DHC and its subsequent oxidation to various oxysterols nih.govresearchgate.net. These models have been used to characterize the pathophysiology of SLOS and to identify biomarkers of 7-DHC oxidation nih.gov. While not directly administering this compound, these models provide a biological context where the precursors to this and related oxysterols are endogenously elevated, allowing for the study of their long-term pathological consequences, particularly in brain tissue nih.govnih.gov.
Rodent Studies: Broader rodent studies are utilized to investigate the role of oxysterols in various diseases. For instance, rat models of SLOS have been used to demonstrate how elevated 7-DHC can lead to retinal degeneration nih.gov. These models are critical for exploring the mechanisms by which oxysterols contribute to tissue damage and for testing potential therapeutic interventions.
Emergent Bio-Engineered Systems (e.g., Organ/Body-on-a-Chip)
Bio-engineered systems like organ-on-a-chip (OOC) are at the forefront of experimental modeling, offering the potential to simulate human organ function with high fidelity frontiersin.org. These microfluidic devices can replicate the biochemical microenvironment, tissue-tissue interactions, and mechanical dynamics of organs frontiersin.org.
While specific applications of OOC technology to study this compound are still emerging, the potential is significant. For example, a "retina-on-a-chip" could be used to model the sub-RPE environment and investigate the effects of this compound on RPE and other retinal cell types in a more physiologically relevant context than traditional 2D cell culture nih.gov. Similarly, a "liver-on-a-chip" could be employed to study the metabolism of this oxysterol in a controlled human-like microenvironment nih.govemulatebio.com. The development of such models will be a strategic direction for future research, enabling more accurate prediction of human responses to oxysterols.
Investigation of Structural Analogs and Derivatives
The study of structural analogs and derivatives of 7-Oxocholesterol is crucial for understanding structure-activity relationships and for developing potential therapeutic agents.
Synthesis and Research on Modified 7-Oxocholesterol Compounds
The synthesis of modified 7-Oxocholesterol compounds allows researchers to probe the specific molecular interactions that underlie its biological effects. Chemical synthesis strategies can be employed to create derivatives with altered polarity, steric hindrance, or reactive groups. For example, the synthesis of 7-dehydrocholesterol derivatives through methods like allylic oxidation and subsequent reactions provides a pathway to various steroidal oxidized products researchgate.net. Research on these modified compounds can help to identify the key structural features responsible for the observed cellular responses, such as the induction of apoptosis or inflammation.
Comparative Studies with Other Oxidized Sterols for Functional Characterization
Comparing the biological activities of this compound with other oxidized sterols (oxysterols) is essential for characterizing its unique functional profile. Oxysterols are a diverse class of molecules, and their biological effects can vary significantly based on the position and nature of the oxygen-containing functional groups.
For instance, comparative studies might examine the differential effects of 7-ketocholesterol and 7β-hydroxycholesterol, both of which are found at elevated levels in age-related diseases nih.gov. Such studies have revealed that both can induce cell death and inflammation through mechanisms involving mitochondrial and peroxisomal dysfunction nih.gov. By comparing the potency and specific cellular pathways activated by this compound versus other oxysterols like 25-hydroxycholesterol, researchers can gain a deeper understanding of its specific role in health and disease physiology.orgfao.org. These comparative analyses are critical for building a comprehensive picture of oxysterol biology and for identifying the most pathologically relevant species in different disease contexts.
| Oxysterol | Key Biological Activities | Relevance to this compound Studies |
| 7β-hydroxycholesterol | Induces inflammation and cell death, associated with age-related diseases. | Provides a direct comparison for the pro-inflammatory and cytotoxic effects of 7-Oxocholesterol. |
| 25-hydroxycholesterol | Modulates cellular cholesterol metabolism. | Comparative studies help to delineate the specific metabolic versus inflammatory signaling pathways activated by different oxysterols. |
| 7-dehydrocholesterol | Precursor to 7-Oxocholesterol and other oxysterols in certain metabolic disorders. | Understanding its oxidation provides context for the endogenous formation of 7-Oxocholesterol. |
Research Strategies for Modulating this compound-Related Biological Pathways
The biological activities of this compound are intrinsically linked to its de-acetylated form, 7-ketocholesterol (7KC). aston.ac.uk Consequently, research strategies aimed at modulating the biological pathways associated with this compound often focus on the formation and metabolism of 7KC. tandfonline.comcornell.edu
A key strategy for modulating the biological impact of this compound is to target the enzymes responsible for the synthesis and degradation of its active metabolite, 7KC. The formation of 7KC can occur through both non-enzymatic auto-oxidation of cholesterol and enzymatic pathways. aston.ac.uk Enzymatically, 7KC can be synthesized from 7β-hydroxycholesterol by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) and from 7-dehydrocholesterol by cholesterol-7α-hydroxylase (CYP7A1). aston.ac.ukbioscientifica.com
Conversely, the metabolic inactivation of 7KC is a crucial detoxification mechanism. In the liver, 7KC can be converted to the less toxic 7β-hydroxycholesterol by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Another significant metabolic route is the esterification of 7KC to fatty acids, a reaction catalyzed by Acyl-CoA:cholesterol acyltransferase (ACAT), which renders it less cytotoxic. nih.gov Furthermore, sulfation by sterol sulfotransferases, such as SULT2B1b, represents another pathway for the detoxification of 7KC. nih.gov
Table 1: Key Enzymes in 7-Ketocholesterol Formation and Metabolism
| Enzyme | Function | Potential Modulation Strategy |
|---|---|---|
| 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) | Formation of 7KC from 7β-hydroxycholesterol aston.ac.ukbioscientifica.com | Inhibition to reduce 7KC synthesis. |
| Cholesterol-7α-hydroxylase (CYP7A1) | Formation of 7KC from 7-dehydrocholesterol aston.ac.ukbioscientifica.com | Inhibition to decrease 7KC production. |
| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Reduction of 7KC to the less toxic 7β-hydroxycholesterol nih.gov | Activation to enhance 7KC detoxification. |
| Acyl-CoA:cholesterol acyltransferase (ACAT) | Esterification of 7KC to less cytotoxic fatty acid esters nih.gov | Activation to promote 7KC inactivation. |
| Sterol sulfotransferase (SULT2B1b) | Sulfation of 7KC, leading to its detoxification nih.gov | Activation to increase 7KC clearance. |
A promising area of research involves the identification and characterization of natural and synthetic molecules that can counteract the detrimental effects of 7KC, and by extension, this compound. tandfonline.comcornell.edu These compounds often exert their protective effects through various mechanisms, including antioxidant activity and modulation of specific cellular signaling pathways. researchgate.net
Natural compounds such as tocopherols (B72186) (e.g., α-tocopherol), certain fatty acids (e.g., oleic acid and docosahexaenoic acid), and polyphenols have demonstrated the ability to mitigate the cytotoxic effects of 7KC. tandfonline.comcornell.eduresearchgate.net These molecules can help to reduce oxidative stress and inflammation induced by 7KC. researchgate.net
Among synthetic molecules, dimethyl fumarate (B1241708) (DMF) has been shown to attenuate oxidative stress and cell death triggered by 7KC. nih.gov Another molecule, sterculic acid, has been found to counteract the inflammatory and cytotoxic responses induced by 7KC in retinal pigment epithelium cells, suggesting its potential therapeutic application in age-related macular degeneration. mdpi.comnih.gov
Table 2: Examples of Molecules Modulating 7-Ketocholesterol-Mediated Responses
| Molecule | Type | Observed Effects |
|---|---|---|
| α-Tocopherol | Natural | Exhibits strong antioxidant properties and can prevent the accumulation of 7KC in lipid rafts. nih.gov |
| Oleic Acid | Natural | Has been shown to inhibit the deleterious effects of 7KC. researchgate.net |
| Docosahexaenoic Acid (DHA) | Natural | Can counteract the cytotoxic effects induced by 7KC. researchgate.net |
| Polyphenols | Natural | A broad class of compounds with antioxidant properties that can inhibit the damaging effects of 7KC. tandfonline.comcornell.edu |
| Dimethyl Fumarate (DMF) | Synthetic | Attenuates 7KC-induced oxidative stress and cell death. nih.gov |
| Sterculic Acid | Synthetic | Reverses the alteration in gene expression and attenuates the activation of signaling pathways induced by 7KC. mdpi.comnih.gov |
Bioremediation offers an innovative approach to degrade 7KC in various contexts. This strategy utilizes the metabolic capabilities of microorganisms to break down harmful compounds. Several bacterial species have been identified that can utilize 7KC as a sole carbon and energy source, leading to its mineralization. nih.govresearchgate.net
The concept of "medical bioremediation" has been proposed, which involves the use of microbial enzymes to degrade pathogenic compounds within the body. For instance, cholesterol oxidase, an enzyme found in various bacteria, has been identified as a key player in the degradation of 7KC. Studies have shown that bacteria such as Pseudomonas aeruginosa and Rhodococcus erythropolis are capable of degrading 7KC with high efficiency.
Table 3: Microorganisms with 7-Ketocholesterol Degradation Capability
| Microorganism | Degradation Capability | Key Enzyme(s) |
|---|---|---|
| Pseudomonas aeruginosa | Can utilize 7KC as a sole carbon and energy source. nih.govresearchgate.net | Cholesterol Oxidase |
| Rhodococcus erythropolis | Shows high capability for degrading 7KC. | Cholesterol Oxidase |
| Nocardia nova | Identified as a rapid degrader of 7KC. nih.govresearchgate.net | Not specified |
| Sphingomonas sp. JEM-1 | Capable of mineralizing 7KC. nih.govresearchgate.net | Not specified |
| Proteobacterium Y-134 | Can utilize 7KC as a carbon source. nih.govresearchgate.net | Not specified |
Future Research Directions and Methodological Innovations for this compound
Future research on this compound will greatly benefit from methodological innovations, particularly in the field of analytical chemistry. The accurate quantification of oxysterols in biological samples is challenging due to their low abundance and the risk of auto-oxidation during sample preparation and analysis.
Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are becoming increasingly important for the sensitive and specific detection of oxysterols. Future efforts should focus on the development of standardized protocols and the use of stable isotope-labeled internal standards to ensure the accuracy and reproducibility of measurements. Furthermore, developing methods to distinguish between different oxysterol isomers is crucial for understanding their specific biological roles.
Transcriptomic and metabolomic approaches will also be instrumental in elucidating the complex biological pathways modulated by this compound. Genome-wide transcriptomic analysis can identify genes and signaling pathways that are altered in response to this compound, providing a broader understanding of its cellular impact. mdpi.comnih.gov Integrating these "omics" data will be key to identifying new therapeutic targets and developing novel strategies to mitigate the potentially harmful effects of this compound.
Q & A
Q. How does the 7-oxo group influence the biological activity of this compound compared to other cholesterol derivatives?
- Answer: The 7-oxo group enhances oxidative stability and alters membrane interactions. Unlike 7β-hydroxycholesterol (a pro-inflammatory oxysterol), this compound may act as a competitive inhibitor in lipid signaling pathways. For example, in γ-secretase assays, it modulates enzyme activity by binding to lipid raft domains, which can be tested via fluorescence quenching or Förster resonance energy transfer (FRET) .
Q. What experimental strategies can address solubility challenges of this compound in cell-based assays?
- Answer: For in vitro studies:
- Use cyclodextrin complexes (e.g., methyl-β-cyclodextrin) to enhance aqueous solubility.
- Optimize solvent delivery by dissolving the compound in DMSO (≤0.1% final concentration to avoid cytotoxicity) followed by sonication (30 sec, 40 kHz).
- Validate solubility limits via dynamic light scattering (DLS) to detect aggregates .
Q. How can researchers investigate the role of this compound in lipid raft formation and cellular signaling?
- Answer: Employ:
- Fluorescent analogs : Synthesize BODIPY-labeled this compound to track localization in live cells using confocal microscopy.
- Lipidomics : Combine LC-MS/MS with lipid extraction protocols (e.g., Bligh-Dyer method) to quantify raft-associated lipids (e.g., sphingomyelin, gangliosides).
- Knockdown models : Use siRNA targeting cholesterol transporters (e.g., NPC1) to study trafficking dependencies .
Q. What methodologies are suitable for analyzing this compound’s metabolic fate in vivo?
- Answer: In animal models:
- Administer ¹⁴C-radiolabeled this compound intravenously and track distribution via autoradiography.
- Extract metabolites from plasma/liver using solid-phase extraction (SPE) and identify via UPLC-Orbitrap MS.
- Compare pharmacokinetics to unmodified cholesterol using compartmental modeling (e.g., NONMEM) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on this compound’s pro- vs. anti-inflammatory effects?
- Answer: Discrepancies may arise from:
- Cell-type specificity : Test effects in primary macrophages (pro-inflammatory) vs. endothelial cells (anti-angiogenic).
- Dose dependency : Perform dose-response curves (1–100 µM) with TNF-α/IL-10 ELISAs.
- Experimental context : Assess in normoxic vs. hypoxic conditions, as oxidative stress alters oxysterol signaling .
Methodological Validation
Q. What controls are essential when studying this compound in lipid oxidation assays?
- Answer: Include:
- Positive controls : 7-Ketocholesterol (known pro-oxidant).
- Negative controls : Cholesterol acetate (lacks 7-oxo group).
- Antioxidant blanks : Add α-tocopherol (200 µM) to distinguish autoxidation from enzymatic oxidation.
- Quantify lipid peroxidation via thiobarbituric acid-reactive substances (TBARS) assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
